
2-Iodo-6-(trifluoromethyl)pyridin-3-amine
Overview
Description
2-Iodo-6-(trifluoromethyl)pyridin-3-amine (CAS: 920979-04-0) is a halogenated pyridine derivative with the molecular formula C₆H₄F₃IN₂ and a molecular weight of 316.02 g/mol. This compound features an iodine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring, with an amine (-NH₂) substituent at the 3-position. Its high purity (95%) and commercial availability in quantities ranging from 100 mg to 1 g make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the iodine substituent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-(trifluoromethyl)pyridin-3-amine typically involves the iodination of 6-(trifluoromethyl)pyridin-3-amine. One common method is the reaction of 6-(trifluoromethyl)pyridin-3-amine with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-6-(trifluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with sodium azide yields 2-azido-6-(trifluoromethyl)pyridin-3-amine, while Suzuki-Miyaura coupling with phenylboronic acid produces 2-phenyl-6-(trifluoromethyl)pyridin-3-amine .
Scientific Research Applications
2-Iodo-6-(trifluoromethyl)pyridin-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Iodo-6-(trifluoromethyl)pyridin-3-amine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s properties and applications can be contextualized by comparing it with analogs differing in substituent type, position, or halogenation. Below is a detailed analysis:
Halogen-Substituted Pyridinamines
Table 1: Halogenated Pyridinamine Derivatives
Key Findings :
- Halogen Reactivity : The iodine substituent in the target compound offers superior reactivity in metal-catalyzed cross-coupling reactions compared to chlorine analogs, albeit at a higher cost .
- Electron-Withdrawing Effects : Trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups both enhance electrophilicity, but -OCF₃ may improve solubility in polar solvents .
Iodo-Substituted Pyridinamine Isomers
Table 2: Iodo-Trifluoromethyl Pyridinamine Isomers
Compound Name | CAS Number | Substituent Positions | Purity | Price (1g) |
---|---|---|---|---|
3-Iodo-5-(trifluoromethyl)pyridin-2-amine | N/A | -I (3), -CF₃ (5), -NH₂ (2) | 97% | $400 |
5-Iodo-3-(trifluoromethyl)pyridin-2-amine | 911112-05-5 | -I (5), -CF₃ (3), -NH₂ (2) | 95% | N/A |
5-Iodo-6-(trifluoromethyl)pyridin-2-amine | 1227596-12-4 | -I (5), -CF₃ (6), -NH₂ (2) | 95% | N/A |
Key Findings :
- Positional Effects : Moving the iodine atom from the 2-position (target compound) to the 3- or 5-position alters steric interactions and electronic distribution. For example, 3-Iodo-5-(trifluoromethyl)pyridin-2-amine is priced lower ($400/g) but may exhibit reduced stability due to proximity of -I and -NH₂ groups .
- Synthetic Utility : Isomers with iodine at the 2-position are preferred for regioselective coupling reactions in drug discovery .
Trifluoromethyl vs. Other Substituents
Table 3: Substituent Variants
Key Findings :
Biological Activity
2-Iodo-6-(trifluoromethyl)pyridin-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. With the molecular formula CHFIN and a molecular weight of 288.01 g/mol, this compound contains a pyridine ring with an iodine atom at the 2-position, a trifluoromethyl group at the 6-position, and an amine group at the 3-position. Its structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the context of central nervous system disorders and cancer treatment.
The presence of the trifluoromethyl group significantly influences the compound's reactivity and biological interactions. The electron-withdrawing nature of this group enhances nucleophilic aromatic substitution reactions, which can be exploited in synthetic routes to develop derivatives with improved biological activity.
Structural Representation
- InChI Key : PGLQPMZEWVGHHQ-UHFFFAOYSA-N
- SMILES Notation : C1=CC(=NC(=C1N)I)C(F)(F)F
Research indicates that this compound can act as an inhibitor for specific kinases, suggesting its potential role in anti-inflammatory therapies and cancer treatment. The compound's ability to penetrate the blood-brain barrier enhances its therapeutic potential for neurological disorders.
Case Studies
- Antimycobacterial Activity : Although not directly tested for antimycobacterial properties, structural analogs have shown significant activity against Mycobacterium tuberculosis, indicating that similar compounds may possess comparable effects. For instance, modifications in the position of substituents on pyridine rings have been linked to variations in potency against Mtb .
- Inhibition of Kinases : Studies have demonstrated that compounds with similar structures exhibit inhibitory effects on various kinases involved in signaling pathways related to cancer and inflammation. The precise inhibition mechanisms remain under investigation, but preliminary data suggest that these compounds can modulate cellular responses effectively .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Iodo-3-(trifluoromethyl)pyridine | CHFIN | Different position of trifluoromethyl group |
6-Iodo-2-(trifluoromethyl)pyridin-3-amine | CHFIN | Similar substitution pattern but different positions |
5-Iodo-2-(trifluoromethyl)pyridine | CHFIN | Variation in substitution leading to different reactivity |
This table highlights how variations in substituent positions can affect the biological activity and reactivity of pyridine derivatives.
Safety and Handling
Due to limited information on the toxicity profile of this compound, it is recommended to handle this compound with caution in laboratory settings. Standard safety protocols should be followed to mitigate any potential risks associated with its use.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-Iodo-6-(trifluoromethyl)pyridin-3-amine?
- Methodological Answer : Synthesis typically involves halogenation and functionalization of pyridine precursors. For example, halogen exchange reactions using iodinating agents (e.g., KI/CuI) on bromo- or chloro-substituted pyridines can introduce iodine. A related approach involves hydrogenation of nitro intermediates, as seen in the synthesis of 6-(difluoromethoxy)pyridin-3-amine using Pd/C catalysis . For trifluoromethyl group introduction, electrophilic trifluoromethylation or cross-coupling with trifluoromethyl metal complexes may be employed, similar to methods used for fluoropyridines . Key steps include optimizing reaction time, temperature (e.g., 80–120°C), and solvent polarity (e.g., DMSO or DMF) to enhance yields.
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer : Characterization involves:
- HPLC : To assess purity (≥95% as standard for research-grade compounds) .
- NMR (¹H/¹³C/¹⁹F) : To confirm substitution patterns and trifluoromethyl group presence. For example, ³J coupling in pyridine rings can resolve regiochemistry .
- Mass Spectrometry (HRMS) : To validate molecular weight (e.g., C₆H₄F₃IN₂ has a theoretical MW of 288.01).
- Elemental Analysis : To confirm C/H/N/F/I ratios within ±0.4% deviation .
Q. What solvents and storage conditions are optimal for this compound?
- Methodological Answer :
- Solubility : Likely polar aprotic solvents (DMSO, DMF) based on analogs like 4-(trifluoromethyl)pyridin-3-amine, which dissolves in methanol and dichloromethane .
- Storage : Inert atmosphere (N₂/Ar), dark conditions at 2–8°C to prevent iodine displacement or hydrolysis. Moisture content should be kept <0.5% to avoid decomposition .
Advanced Research Questions
Q. How do electronic effects of the iodo and trifluoromethyl groups influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Iodo Group : Acts as a superior leaving group in Suzuki-Miyaura couplings compared to bromo/chloro analogs, enabling efficient Pd-catalyzed arylations. Steric hindrance at the 2-position may require bulky ligands (e.g., XPhos) to prevent homocoupling .
- Trifluoromethyl Group : Electron-withdrawing nature deactivates the pyridine ring, reducing nucleophilic substitution rates. Computational studies (DFT) can model charge distribution to predict sites for electrophilic attack .
- Case Study : In 2-bromo-6-(trifluoromethyl)pyridin-3-amine, bromine substitution at the 2-position showed 30% higher reactivity in amination than 4-position analogs .
Q. What strategies resolve contradictions in spectroscopic data for regiochemical assignments?
- Methodological Answer :
- Comparative Analysis : Use structurally defined analogs (e.g., 2-amino-3-(trifluoromethyl)pyridine ) to benchmark NMR shifts. For example, the ¹⁹F NMR shift for -CF₃ in pyridines typically ranges from -60 to -65 ppm.
- X-ray Crystallography : Definitive regiochemical confirmation, as applied to 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid .
- Isotopic Labeling : Introduce ¹³C at specific positions to track coupling patterns in complex mixtures .
Q. How can computational methods predict the compound’s stability under varying pH conditions?
- Methodological Answer :
- pKa Prediction : Tools like MarvinSketch estimate the amino group’s pKa (~4.2), indicating protonation below pH 3. This affects solubility and degradation pathways .
- Hydrolysis Modeling : Density Functional Theory (DFT) simulates hydrolysis mechanisms of the iodo group. For example, 6-chloro-4-(trifluoromethyl)pyridin-3-amine showed pH-dependent degradation, with half-life >48 hrs at pH 7 .
- MD Simulations : Assess aggregation tendencies in aqueous buffers, critical for bioactivity studies .
Properties
IUPAC Name |
2-iodo-6-(trifluoromethyl)pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3IN2/c7-6(8,9)4-2-1-3(11)5(10)12-4/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLQPMZEWVGHHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20698887 | |
Record name | 2-Iodo-6-(trifluoromethyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20698887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920979-04-0 | |
Record name | 2-Iodo-6-(trifluoromethyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20698887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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